N-[2-(1H-imidazol-5-yl)ethyl]formamide
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Overview
Description
N-[2-(1H-imidazol-5-yl)ethyl]formamide is a compound that features an imidazole ring, a five-membered nitrogen-containing heterocycle. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The presence of the imidazole ring imparts unique chemical properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]formamide typically involves the reaction of formamide with ethylenediamine under specific conditions. One common method involves heating the reactants in the presence of a dehydrogenating catalyst, such as platinum on alumina, at temperatures between 340 and 480°C . This method ensures the formation of a pure imidazole product.
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-5-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding imidazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve halogenated compounds and bases like sodium hydroxide.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-[2-(1H-imidazol-5-yl)ethyl]formamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-5-yl)ethyl]formamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical processes . Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in various metabolic processes.
Histamine: A biogenic amine derived from histidine, playing a role in immune responses.
Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.
Uniqueness
N-[2-(1H-imidazol-5-yl)ethyl]formamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
51720-68-4 |
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Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]formamide |
InChI |
InChI=1S/C6H9N3O/c10-5-7-2-1-6-3-8-4-9-6/h3-5H,1-2H2,(H,7,10)(H,8,9) |
InChI Key |
ASVICRPYPUCQCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CCNC=O |
Origin of Product |
United States |
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